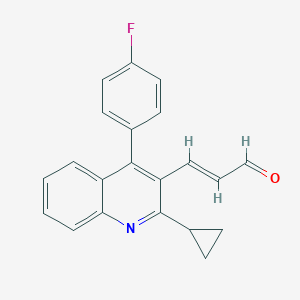

(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde

描述

(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde (CAS: 148901-68-2) is a synthetic quinoline-based acrylaldehyde derivative featuring a cyclopropyl group at position 2 and a 4-fluorophenyl substituent at position 4 of the quinoline core. This compound is a critical intermediate in the synthesis of pitavastatin calcium, a statin used to treat hyperlipidemia . Its molecular weight is 317.36 g/mol, with a purity of ≥95% in commercial preparations . The (E)-configuration of the acrylaldehyde moiety ensures structural rigidity, influencing its reactivity and interactions in downstream pharmaceutical applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with an α-keto acid.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Acrylaldehyde Moiety: The acrylaldehyde moiety can be formed through an aldol condensation reaction involving an aldehyde and an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reagents used in industrial processes are often chosen to maximize yield and minimize waste.

化学反应分析

Types of Reactions

(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylaldehyde moiety to an alcohol or alkane.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted quinoline derivatives.

科学研究应用

Chemical Properties and Structure

- IUPAC Name : (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde

- Molecular Formula : C21H16FNO

- Molecular Weight : 317.36 g/mol

- CAS Number : 148901-68-2

The compound features a quinoline core, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The incorporation of the cyclopropyl and fluorophenyl groups in this compound enhances its efficacy against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have been tested against bacterial strains, demonstrating inhibition of growth. The presence of the fluorine atom may enhance lipophilicity, improving membrane penetration and overall antimicrobial efficacy .

Fluorescent Dyes

This compound has been utilized to synthesize novel fluorescent dyes. These dyes are essential in biological imaging and diagnostics due to their high stability and brightness. The compound's ability to act as a donor in donor-acceptor systems allows for effective energy transfer processes, which are critical in developing advanced optical materials .

Synthesis of Novel Derivatives

A study published on the synthesis of extended fluorescent styryl derivatives from this compound illustrates its versatility in creating new compounds with enhanced properties. These derivatives were tested for their photophysical properties, showing promising results for applications in optoelectronics .

Computational Insights

Computational studies have also been conducted to predict the interaction of this compound with biological targets. Molecular docking simulations suggest that it binds effectively to specific proteins involved in cancer progression, supporting its potential use as a therapeutic agent .

作用机制

The mechanism of action of (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

相似化合物的比较

Structural Analogues

The following compounds exhibit structural or functional similarities to (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde:

Key Structural Differences :

- Core Heterocycle: The quinoline core in the target compound vs. indole in the fluvastatin intermediate alters electronic properties and binding affinity .

- Functional Groups : Carbaldehyde (121660-37-5) lacks the α,β-unsaturated aldehyde system, reducing electrophilicity compared to the target compound . The ethyl ester (147489-06-3) introduces hydrolytic stability, favoring prolonged intermediate storage .

Physicochemical Properties

- Molecular Weight : The target compound (317.36 g/mol) is lighter than the ethyl ester derivative (147489-06-3; ~435 g/mol) due to the absence of the ester chain .

- Thermal Stability: The indole-based analogue () crystallizes in an orthorhombic system (space group Pna2₁), with a dihedral angle of 111.5° between the indole and fluorophenyl planes, suggesting distinct packing efficiency compared to quinoline derivatives .

生物活性

(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde, also known by its CAS number 148901-68-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.

- Molecular Formula : C21H16FNO

- Molecular Weight : 317.36 g/mol

- CAS Number : 148901-68-2

- Purity : Typically >95% .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 50 µg/mL |

| Compound B | E. coli | 100 µg/mL |

| This compound | TBD (To Be Determined) | TBD |

The specific MIC for this compound has yet to be established in the literature; however, its structural similarity to known antimicrobial agents suggests potential efficacy.

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. For example, cyclopropyl-containing quinolines have shown promising results against melanoma cells, with IC50 values in the submicromolar range . The cytotoxic activity appears to correlate with the ability of these compounds to inhibit tubulin polymerization, a critical process for cell division.

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Antimicrobial Mechanisms : The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of this compound. One notable study involved a total mechano-synthesis approach that highlighted its potential as an intermediate in the synthesis of pitavastatin, a cholesterol-lowering agent . This research underscores the compound's versatility and importance in pharmaceutical applications.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde, and what factors influence yield optimization?

The compound is typically synthesized via Pd(OAc)₂-catalyzed cross-coupling reactions. A mechanochemical approach using a mixer mill with Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (13 mol%) as a ligand, Ag₂CO₃ as an oxidant, and DMF as a liquid-assisted grinding solvent achieved a 39% yield . Key factors affecting yield include:

- Catalyst-ligand pairing : Optimal electron-donating ligands enhance Pd coordination.

- Solvent choice : Polar aprotic solvents like DMF improve reaction homogeneity in mechanochemical setups.

- Oxidant selection : Ag₂CO₃ aids in Pd re-oxidation, critical for catalytic cycles.

- Grinding auxiliaries : Na₂SO₄ increases surface area for efficient reactant mixing.

Q. How is this acrylaldehyde characterized using spectroscopic and crystallographic techniques?

- FTIR : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and quinoline C=N vibrations (~1600 cm⁻¹) .

- NMR : ¹H NMR identifies vinyl proton coupling (δ 9.5–10.0 ppm for aldehyde protons; J = 15–16 Hz for E-configuration) .

- X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles between quinoline, cyclopropyl, and fluorophenyl groups (e.g., 72.6°–76.2°), stabilized by O–H⋯N and C–H⋯O hydrogen bonds .

Advanced Research Questions

Q. What strategies resolve low catalytic efficiency in Pd-mediated synthesis?

- Ligand screening : Bidentate ligands like 1,10-phenanthroline improve Pd stability but may require higher temperatures.

- Solvent optimization : Replace DMF with DMA or NMP for better solubility of aromatic intermediates .

- Alternative oxidants : K₂S₂O₈ or MnO₂ may reduce Ag dependency and improve atom economy.

- Microwave-assisted synthesis : Reduces reaction time and enhances yield via controlled thermal activation.

Q. How do intermolecular interactions in crystal structures inform the design of stable intermediates?

X-ray studies reveal:

- Hydrogen bonding : O–H⋯O and C–H⋯O networks stabilize crystal packing, reducing hygroscopicity .

- Dihedral angles : Quinoline-fluorophenyl dihedrals (~72°–76°) influence π-π stacking and solubility. Adjusting substituents (e.g., electron-withdrawing groups) can modulate these angles for desired solid-state properties .

Q. How are stereochemical outcomes controlled during the synthesis of pitavastatin intermediates?

The acrylaldehyde is a key precursor in pitavastatin synthesis. Stereocontrol is achieved via:

- Chiral auxiliaries : Optically active binaphthol-Ti complexes induce enantioselective aldol reactions .

- Chromatographic resolution : Cellulose tris(4-chlorophenylcarbamate) columns separate diastereomers with high retention specificity .

- Protecting groups : Tert-butyl esters stabilize β-keto intermediates, preventing racemization during elongation .

Q. What analytical approaches address discrepancies in NMR data for derivatives?

- Variable temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by observing signal coalescence at elevated temperatures.

- 2D NMR (COSY, NOESY) : Correlates vinyl proton coupling and confirms E-configuration through spatial proximity .

- DFT calculations : Predict chemical shifts and compare with experimental data to validate structural assignments.

Q. How does mechanochemical synthesis compare to traditional solution-phase methods?

- Yield : Mechanochemical methods (39% yield) underperform vs. solution-phase (~60% yield) due to incomplete reactant mixing .

- Scalability : Ball milling is limited by batch size, while solution methods are more adaptable to continuous flow.

- Green chemistry : Mechanochemistry reduces solvent waste but requires post-synthesis purification via column chromatography.

属性

IUPAC Name |

(E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)23-21(15-7-8-15)18(20)5-3-13-24/h1-6,9-13,15H,7-8H2/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULPWIFGZFQFEQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168587 | |

| Record name | (2E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148901-68-2 | |

| Record name | (2E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148901-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenal, 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。